Telaprevir, also known as VX-950 or Incivo® and Incivek®, is an orally administered protease inhibitor specifically targeting the NS3/4A protease of the hepatitis C virus (HCV). It has revolutionized the treatment of chronic hepatitis C, particularly genotype 1, when used in combination with pegylated interferon (peginterferon)-alpha and ribavirin. This combination therapy has significantly improved sustained virological response (SVR) rates compared to the previous standard of care, peginterferon-alpha and ribavirin dual therapy67.
Telaprevir's primary application is in the treatment of chronic hepatitis C infection. Clinical trials have consistently shown that telaprevir, in combination with peginterferon and ribavirin, achieves higher SVR rates than standard dual therapy. This is true for both treatment-naïve patients and those who have previously failed to respond to treatment2367. The ADVANCE trial, for example, reported a 75% SVR rate in previously untreated patients receiving telaprevir-based therapy compared to a 44% rate with peginterferon-alpha-2a and ribavirin alone6.
Emerging data suggest that telaprevir is also effective in the treatment of HCV in patients coinfected with HIV, expanding its application to a more complex patient population2.
Telaprevir has been studied for its interactions with drug transporters in the liver and kidneys. It exhibits significant inhibition of various transporters, which has implications for drug-drug interactions when co-administered with other medications4. This is particularly relevant for patients who may be on other treatments for comorbid conditions.
Interestingly, telaprevir has been found to induce cell death in estrogen receptor α (ERα)-positive breast cancer cells by reducing FOXA1 expression. This suggests a potential new application for telaprevir outside of virology, in the treatment of certain types of breast cancer8.
Telaprevir inhibits the HCV NS3/4A serine protease, which is essential for the proteolytic cleavage of the HCV-encoded polyprotein and necessary for viral replication. By blocking this protease, telaprevir prevents the maturation of the virus and its subsequent proliferation. Clinical studies have demonstrated that telaprevir, when combined with peginterferon alfa-2a and ribavirin, leads to a substantial decrease in plasma HCV RNA levels, achieving undetectable levels in many patients13. Moreover, telaprevir has been shown to inhibit the replication of both wild-type and resistant genotype 1 HCV, highlighting its potency against the virus9.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7